1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound integrates a benzodiazole core with methoxyphenyl and propyl groups, contributing to its distinctive chemical properties and biological activity. It is classified under the category of benzodiazole derivatives, which are often explored for their pharmacological properties.
This compound can be synthesized through various chemical methods, often involving the reaction of benzodiazole derivatives with phenolic compounds. The synthesis typically requires specific conditions, including the use of catalysts and solvents to optimize yield and purity.
The compound is classified as an organic chemical compound, specifically a substituted benzodiazole. Its structure allows it to interact with biological systems, making it a candidate for medicinal chemistry research.
The synthesis of 1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can be achieved through several methods:
The synthesis may follow a multi-step process, including:
The molecular formula of 1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is , with a molecular weight of approximately 402.5 g/mol.
Property | Value |
---|---|
IUPAC Name | 1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol |
InChI | InChI=1S/C25H26N2O3/c1-18... |
InChI Key | LQUGJRUCZJFMAA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC)O |
The compound can participate in various chemical reactions typical for phenolic and benzodiazole compounds:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent choice) to minimize by-products and maximize yield.
The mechanism of action for 1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is not fully elucidated but is believed to involve interaction with specific biological targets:
Research into similar compounds suggests potential effects on cardiovascular systems or neurological pathways, indicating that this compound might have therapeutic applications.
The physical properties include:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
The potential applications for 1-(4-methoxyphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol span across various fields:
This compound exemplifies the intersection between synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3